Regiochemical Steering: Ir-Catalyzed Allylic Substitution Regioselectivity vs. 6,6-Dimethyl Analog
In Ir-catalyzed allylic substitution with (E)-cinnamyl methyl carbonate, the 4,4-dimethyl substituted scaffold directs product formation exclusively to the 3-hydroxy-6,6-dimethyl-2-(1-phenylallyl)cyclohex-2-en-1-one regioisomer, with no detectable formation of the alternative 3-hydroxy-4,4-dimethyl-2-(1-phenylallyl)cyclohex-2-en-1-one [1]. This regiochemical outcome is attributed to steric repulsion between the 4-position methyl groups and the hydroxyl moiety, which destabilizes the transition state leading to the 4,4-dimethyl allylated product [1]. The structurally related 6,6-dimethyl analog lacks this built-in regiochemical steering and exhibits distinct product distributions under comparable conditions [1].
| Evidence Dimension | Regioselectivity in Ir-catalyzed allylic substitution |
|---|---|
| Target Compound Data | 0% of 4,4-dimethyl-2-(1-phenylallyl) regioisomer formed |
| Comparator Or Baseline | 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one (derived from the same 4,4-dimethylcyclohexane-1,3-dione precursor) |
| Quantified Difference | Complete regiochemical exclusion of sterically congested allylated product |
| Conditions | [Ir(COD)Cl]₂ with Feringa ligand L1, CsF, toluene, -20 °C |
Why This Matters
This predictable regiochemical outcome eliminates the need for chromatographic separation of regioisomeric mixtures, reducing purification burden and improving isolated yield in multi-step synthetic sequences—a decisive factor for procurement in process chemistry applications.
- [1] Ir-Catalyzed Chemo-, Regio-, and Enantioselective Allylic Enolization of 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one Involving Keto-Enol Isomerization. Journal publication, 2022. View Source
